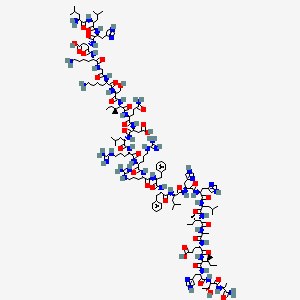
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is an organic compound with the molecular formula C17H30O3. It is known for its unique structure, which includes an epoxy group and an ester functional group. This compound is used in various scientific research applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3,7,11-trimethyldodec-10-enoate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
科学的研究の応用
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In studies of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and resins.
作用機序
The mechanism of action of ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate involves its reactivity with nucleophiles. The epoxy group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes.
類似化合物との比較
Similar Compounds
Ethyl 2,3-epoxy-3-phenylbutyrate: Similar structure but with a phenyl group.
Ethyl 2,3-epoxy-3-methylbutyrate: Similar structure but with a methyl group.
Uniqueness
Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is unique due to its long aliphatic chain and multiple methyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
特性
| 23307-95-1 | |
分子式 |
C17H30O3 |
分子量 |
282.4 g/mol |
IUPAC名 |
ethyl 3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H30O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h9,14-15H,6-8,10-12H2,1-5H3 |
InChIキー |
LSVGQYICTZOJNO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(O1)(C)CCCC(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
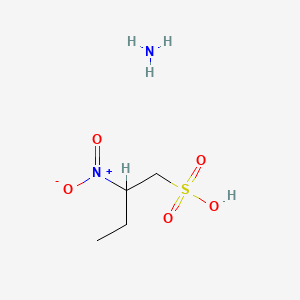
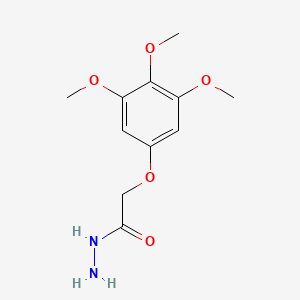

![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
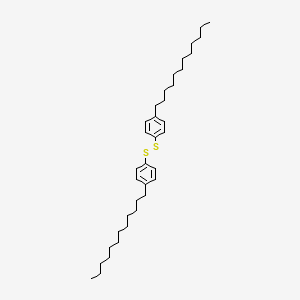
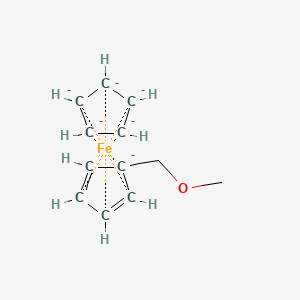


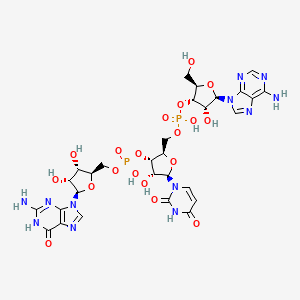
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
